molecular formula C19H19NO5S B12200360 Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12200360
M. Wt: 373.4 g/mol
InChI Key: ARHMNHIWZSMZJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a bicyclic heteroaromatic compound featuring a tetrahydrobenzothiophene core substituted with an ethyl ester group at position 3 and a 1,3-benzodioxole-derived carboxamide moiety at position 2. This structure combines a rigid bicyclic framework with electron-rich aromatic and heterocyclic substituents, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H19NO5S

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 2-(1,3-benzodioxole-5-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H19NO5S/c1-2-23-19(22)16-12-5-3-4-6-15(12)26-18(16)20-17(21)11-7-8-13-14(9-11)25-10-24-13/h7-9H,2-6,10H2,1H3,(H,20,21)

InChI Key

ARHMNHIWZSMZJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several steps. One common synthetic route includes the reaction of 1,3-benzodioxole-5-carbonyl chloride with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated reactors and continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The benzodioxole and benzothiophene rings allow it to bind to enzymes and receptors, modulating their activity. This compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and the induction of cell death in cancer cells .

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural similarities with other tetrahydrobenzothiophene derivatives, differing primarily in the substituents at position 2. Key analogs include:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Crystallographic Features
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Benzamido (C₆H₅CONH-) C₁₉H₂₁NO₃S 343.44 S(6) ring motif via N–H⋯O hydrogen bonding; cyclohexene ring disorder; dihedral angle between benzothiophene and phenyl rings: 8.13°
Ethyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Tetrazole-thioacetyl (C₇H₅N₄S-CH₂CONH-) C₂₁H₂₂N₆O₃S₂ 470.57 Not reported in evidence; expected increased polarity due to tetrazole and sulfur groups
Ethyl 2-[(3-nitrocinnamoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 3-Nitrocinnamoyl (O₂N-C₆H₄-CH=CHCONH-) C₂₁H₂₂N₂O₅S 414.48 Contains nitro and conjugated double bonds; potential for π-π stacking and enhanced reactivity

Key Observations :

  • Hydrogen bonding : The benzamido analog forms an S(6) motif via intramolecular N–H⋯O interactions, stabilizing its conformation . Similar motifs may occur in the target compound, but the 1,3-benzodioxole group could alter hydrogen-bonding capacity.
  • Crystallographic disorder : The cyclohexene ring in the benzamido analog exhibits positional disorder, a feature common in flexible tetrahydrobenzothiophene derivatives .
Reactivity and Functionalization
  • Recyclization: Ethyl 2-[2-oxofuran-3-ylideneamino] derivatives undergo decyclization with hydrazines to form pyrazole or triazole hybrids, suggesting the target compound’s amino group could participate in similar condensations .
  • Electrophilic substitution : The electron-rich benzodioxole ring may direct electrophilic attacks to the 4-position, unlike nitro-substituted analogs where nitration occurs meta to the nitro group .
Crystallographic and Computational Tools
  • Software : Structures of analogs were refined using SHELXL (for disorder modeling) and visualized via ORTEP-3 .
  • Validation : ADPs (Anisotropic Displacement Parameters) and Hirshfeld surface analysis ensure structural accuracy, as emphasized in modern crystallography .

Biological Activity

Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the areas of anticancer and analgesic effects. This article reviews the current understanding of its biological activity, supported by relevant data tables and findings from various studies.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC24H22N2O6S
Molecular Weight466.51 g/mol
InChIKeySOTTUXPDADGQKY-UHFFFAOYSA-N

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound. A notable study evaluated its effects on breast cancer cell lines (MCF-7), revealing significant cytotoxicity with an IC50 value ranging from 23.2 to 49.9 μM . The compound was shown to induce apoptosis and necrosis in treated cells:

  • Apoptosis Induction : The treatment resulted in a 26.86% reduction in cell viability.
  • Cell Cycle Arrest : Flow cytometry analysis indicated an increase in G2/M-phase and S-phase cell-cycle arrest, suggesting that the compound interferes with cellular division processes.

In vivo studies further supported these findings, where the compound significantly reduced tumor mass by 54% compared to control treatments with established chemotherapeutics like 5-Fluorouracil (5-FU) .

Analgesic Activity

The analgesic properties of this compound were assessed using the "hot plate" method on mice. Results indicated that this compound exhibited analgesic effects that surpassed those of standard analgesics such as metamizole .

The mechanism underlying the anticancer and analgesic activities appears to involve multiple pathways:

  • STAT3 Inhibition : The benzo[b]thiophene scaffold is known to inhibit STAT3 signaling pathways which are often dysregulated in cancer .
  • Cholinergic Activity : Some derivatives have shown activity as acetylcholinesterase (AChE) inhibitors, which may contribute to their analgesic effects .

Antitumor Efficacy

The table below summarizes the cytotoxicity of various derivatives related to this compound:

Compound IDIC50 (μM)Biological Activity
Compound 423.2Strong Antitumor Activity
Compound 549.9Moderate Antitumor Activity
Compound 1552.9Moderate Antitumor Activity

Analgesic Activity Comparison

The following table compares the analgesic effects of this compound with standard drugs:

Drug/CompoundAnalgesic Effect
Ethyl derivativeSuperior to Metamizole
MetamizoleStandard Analgesic Effect

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.